molecular formula C14H18O4 B1370139 t-Butyl 4-acetylphenoxyacetate

t-Butyl 4-acetylphenoxyacetate

Cat. No.: B1370139
M. Wt: 250.29 g/mol
InChI Key: SJPODIOUZJJLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl 4-acetylphenoxyacetate is a synthetic ester derivative characterized by a t-butyl ester group and an acetyl-substituted phenoxy moiety. It is primarily utilized in organic synthesis as a protected intermediate, particularly in peptide nucleic acid (PNA) monomer preparation . The t-butyl group serves as a sterically hindered protecting group, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) without disrupting other functional groups . Its structural features, including the acetylphenoxy group, influence reactivity, solubility, and stability, making it valuable in controlled synthesis workflows.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 2-(4-acetylphenoxy)acetate

InChI

InChI=1S/C14H18O4/c1-10(15)11-5-7-12(8-6-11)17-9-13(16)18-14(2,3)4/h5-8H,9H2,1-4H3

InChI Key

SJPODIOUZJJLOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

t-Butyl Phenylcyanoacrylates
  • Structure: These compounds feature a cyanoacrylate backbone with varying alkyl/aryl substituents (e.g., methyl, ethyl, tert-butyl) on the phenyl ring .
  • Synthesis: Prepared via condensation of t-butyl cyanoacetate with substituted benzaldehydes, contrasting with t-butyl 4-acetylphenoxyacetate’s synthesis via alkylation of phenolic derivatives with t-butyl bromoacetate .
  • Applications: Primarily used as monomers for styrene copolymerization, differing from the PNA-focused role of this compound .
tert-Butyl 2-(3-Formylphenoxy)acetate
  • Structure: Shares the t-butyl phenoxyacetate core but substitutes the acetyl group with a formyl group at the 3-position .
  • Physical Properties: Molecular weight = 236.26 g/mol (C₁₃H₁₆O₄), similar to this compound (estimated MW ~250–270 g/mol) .
t-Butyl-Protected Amino Acid Derivatives
  • Structure : Examples include t-butyl esters of Asp/Glu or ethers of Thr/Ser in peptide synthesis .
  • Function: Like this compound, these groups prevent undesired side reactions during synthesis but are tailored for amino acid backbones .

Physicochemical Properties

Property This compound tert-Butyl 2-(3-Formylphenoxy)acetate t-Butyl Phenylcyanoacrylates
Molecular Weight (g/mol) ~250–270 (estimated) 236.26 200–300 (varies by substituent)
Functional Groups Acetylphenoxy, t-butyl ester Formylphenoxy, t-butyl ester Cyanoacrylate, t-butyl ester
Stability Acid-labile (TFA-sensitive) Likely acid-labile Polymerizes under heat/light
Applications PNA monomers Intermediate for further derivatization Polymerization monomers

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